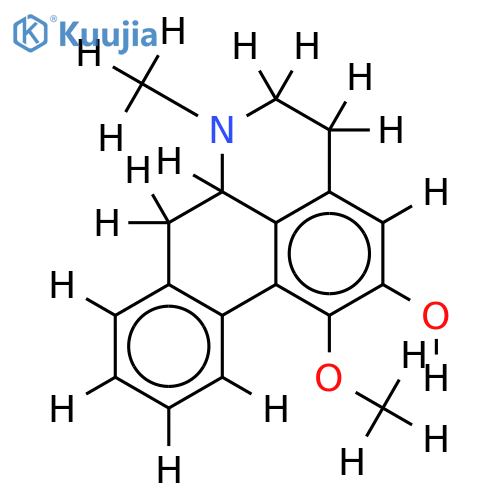Cas no 33770-27-3 ((-)-N-methylasimilobine)

(-)-N-methylasimilobine structure
商品名:(-)-N-methylasimilobine
(-)-N-methylasimilobine 化学的及び物理的性質
名前と識別子
-
- (-)-N-methylasimilobine
- N-Methylasimilobin
- N-methylasimilobine
- O-nornuciferine
- (±)-2-Hydroxy-1-Methoxyaporphine
- 16-methoxy-10-methyl-10-azatetracyclo(7.7.1.0^(2,7).0^(13,17))heptadeca-1(17),2,4,6,13,15-hexaen-15-ol
- E88660
- FS-7250
- DA-60135
- 1-Methoxy-6a-beta-Aporphin-2-ol
- 16-methoxy-10-methyl-10-azatetracyclo[7.7.1.0^{2,7}.0^{13,17}]heptadeca-1(17),2,4,6,13,15-hexaen-15-ol
- CS-0138903
- 2-hydroxy-1-methoxyaporphine
- CHEBI:174001
- (+/-)-2-HYDROXY-1-METHOXYAPORPHINE
- CHEMBL4061197
- ORTHO-NORNUCIFERINE
- 33770-27-3
- Floribundine
- 16-methoxy-10-methyl-10-azatetracyclo[7.7.1.0(2),?.0(1)(3),(1)?]heptadeca-1(16),2(7),3,5,13(17),14-hexaen-15-ol
- AKOS032949134
- N-Methyl-Asimilobine
- 1-Methoxy-6-methyl-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinolin-2-ol
- HY-N7971
- DAA15355
- IBA77027
-
- インチ: InChI=1S/C18H19NO2/c1-19-8-7-12-10-15(20)18(21-2)17-13-6-4-3-5-11(13)9-14(19)16(12)17/h3-6,10,14,20H,7-9H2,1-2H3
- InChIKey: AKXOIHNFHOEPHN-UHFFFAOYSA-N
- ほほえんだ: CN1CCC2=CC(=C(C3=C2C1CC4=CC=CC=C43)OC)O
計算された属性
- せいみつぶんしりょう: 281.141578849g/mol
- どういたいしつりょう: 281.141578849g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 21
- 回転可能化学結合数: 1
- 複雑さ: 387
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 32.7Ų
- 疎水性パラメータ計算基準値(XlogP): 2.6
(-)-N-methylasimilobine 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| MedChemExpress | HY-N7971-5mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 5mg |
¥6500 | 2022-09-01 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-1 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 1mg |
¥2850.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-200 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 200mg |
¥57205.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1210-1 ml * 10 mm |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 1 ml * 10 mm |
¥ 1880 | 2024-07-20 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-10 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 10mg |
¥9417.00 | 2022-04-26 | ||
| TargetMol Chemicals | TN1210-10 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 98% | 10mg |
¥ 2,660 | 2023-07-11 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-5 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 5mg |
¥5817.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-100 mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 100MG |
¥38137.00 | 2022-04-26 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1210-1 mL * 10 mM (in DMSO) |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 96.8% | 1 mL * 10 mM (in DMSO) |
¥ 1880 | 2023-09-08 | |
| TargetMol Chemicals | TN1210-10mg |
2-Hydroxy-1-Methoxyaporphine |
33770-27-3 | 10mg |
¥ 2660 | 2024-07-20 |
(-)-N-methylasimilobine 関連文献
-
Kristin H. Loomis,Jonathan L. Kirschman,Sushma Bhosle,Ravi V. Bellamkonda,Philip J. Santangelo J. Mater. Chem. B, 2016,4, 1619-1632
-
Pierre-Antoine Nocquet,Raphaël Hensienne,Joanna Wencel-Delord,Eric Wimmer,Damien Hazelard Org. Biomol. Chem., 2015,13, 9176-9180
-
Bo Xu,Qing-Shan Liang,Lian-Tao Liu,Qi-Sheng Liu,Cun-Cheng Li RSC Adv., 2014,4, 13919-13926
-
Kuan-Ying Hsieh,El-Eulmi Bendeif,Axel Gansmuller,Sebastien Pillet,Theo Woike,Dominik Schaniel RSC Adv., 2013,3, 26132-26141
33770-27-3 ((-)-N-methylasimilobine) 関連製品
- 879442-46-3(8-(2,4-dimethoxyphenyl)-1,6,7-trimethyl-1H,2H,3H,4H,8H-imidazo1,2-gpurine-2,4-dione)
- 2248276-77-7(rac-1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl (4R,6R)-2-oxo-6-phenylpiperidine-4-carboxylate)
- 2097909-12-9(N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-methoxy-2-methylbenzene-1-sulfonamide)
- 680618-12-6(2-ETHOXY-5-[(PYRROLIDINE-1-CARBONYL)-AMINO]-BENZENESULFONYL CHLORIDE)
- 941999-71-9(N'-(3,3-diphenylpropyl)-N-(3-nitrophenyl)ethanediamide)
- 76006-11-6(7-CHLORO-1H-PYRAZOLO[3,4-C]PYRIDINE)
- 1804768-95-3(2-(Aminomethyl)-4-hydroxy-6-iodo-3-(trifluoromethoxy)pyridine)
- 2138030-07-4(2-methoxy-N-[3-(2,2,2-trifluoroethylamino)cyclobutyl]acetamide)
- 898349-44-5(N'-(2-cyanophenyl)-N-propylethanediamide)
- 1245645-65-1(4-(2-bromoethyl)indol-2-one)
推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:33770-27-3)2-Hydroxy-1-methoxyaporphine

清らかである:>98%
はかる:5mg,10mg ,20mg ,50mg ,100mg,or customized
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:33770-27-3)(-)-N-methylasimilobine

清らかである:99%/99%
はかる:10mg/25mg
価格 ($):407.0/496.0